1-[(Pyridin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide
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Overview
Description
1-[(Pyridin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide is a compound that features a piperidine ring, a pyridine ring, and a sulfanylacetyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and drug discovery. The presence of both piperidine and pyridine moieties in its structure suggests that it may exhibit a range of biological activities.
Preparation Methods
The synthesis of 1-[(Pyridin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridin-2-ylsulfanylacetyl Intermediate: This step involves the reaction of pyridine-2-thiol with an appropriate acylating agent to form the pyridin-2-ylsulfanylacetyl intermediate.
Coupling with Piperidine-4-carboxamide: The intermediate is then coupled with piperidine-4-carboxamide under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-[(Pyridin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., triethylamine). Major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives.
Scientific Research Applications
1-[(Pyridin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of piperidine and pyridine-containing compounds with biological targets.
Industrial Applications: The compound is used in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(Pyridin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The piperidine and pyridine moieties can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways or bind to receptors in the nervous system, leading to therapeutic effects.
Comparison with Similar Compounds
1-[(Pyridin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds like piperine and evodiamine, which also contain the piperidine ring, exhibit similar biological activities but differ in their specific targets and potency.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which contain the pyridine ring, have different therapeutic applications and mechanisms of action.
The uniqueness of this compound lies in the combination of the piperidine and pyridine moieties, which may confer a broader range of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-(2-pyridin-2-ylsulfanylacetyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c14-13(18)10-4-7-16(8-5-10)12(17)9-19-11-3-1-2-6-15-11/h1-3,6,10H,4-5,7-9H2,(H2,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBJISZBTDLJMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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